![molecular formula C22H23ClN6O B1139180 Btk inhibitor 1 (R enantiomer hydrochloride) CAS No. 1553977-42-6](/img/structure/B1139180.png)
Btk inhibitor 1 (R enantiomer hydrochloride)
Overview
Description
Btk inhibitor 1 R enantiomer hydrochloride is a pyrazolo[3,4-d]pyrimidine derivative and acts as a Btk kinase inhibitor . It is an impurity of Ibrutinib . The molecular formula is C22H23ClN6O .
Synthesis Analysis
Btk inhibitor 1 R enantiomer can be used in the synthesis of Ibrutinib and Ibrutinib-based activity-based probes (ABPs) . It is also an impurity of Ibrutinib .Molecular Structure Analysis
The molecular formula of Btk inhibitor 1 R enantiomer is C22H22N6O . The average mass is 386.450 Da and the monoisotopic mass is 386.185516 Da .Chemical Reactions Analysis
Btk inhibitor 1 R enantiomer is a covalent and irreversible Bruton’s tyrosine kinase (BTK) inhibitor . It can be used in the synthesis of Ibrutinib and Ibrutinib-based activity-based probes (ABPs) .Physical And Chemical Properties Analysis
The molecular formula of Btk inhibitor 1 R enantiomer is C22H22N6O . The average mass is 386.450 Da and the monoisotopic mass is 386.185516 Da .Scientific Research Applications
Btk Inhibitor in Arthritis and Autoimmune Diseases
Bruton's tyrosine kinase (Btk) inhibitors, such as CGI1746 and GDC-0853, have been found effective in suppressing both B cell- and myeloid cell-mediated arthritis. These inhibitors block B cell receptor-dependent B cell proliferation and reduce autoantibody levels, significantly decreasing cytokine levels within joints and ameliorating disease in arthritis models. This provides a compelling rationale for targeting Btk in rheumatoid arthritis and potentially other autoimmune diseases (Di Paolo et al., 2011); (Crawford et al., 2018).
Btk Inhibitor in Cancer Treatment
Btk inhibitors like ibrutinib and other novel compounds have shown promising results in treating B-cell malignancies and autoimmune disorders. Their role in inhibiting B cell receptor signaling makes them effective in both preclinical and clinical settings against various cancers, particularly chronic lymphocytic leukemia and mantle cell lymphoma (Akinleye et al., 2013); (Hendriks et al., 2014).
Btk Inhibitor in Chemical Proteomic Analysis
The use of chemical proteomics, particularly using chloroalkane-derivatized small molecule inhibitors, helps in drug target identification for Btk inhibitors. This approach allows for the identification of protein binding partners, crucial for understanding the molecular mechanisms of action of these inhibitors (Pham et al., 2015).
Stereochemical Differences in Btk Inhibition
Stereochemical differences in Btk inhibitors impact their efficacy and off-target activity. The study of such differences can lead to the identification of more effective compounds with minimized safety liabilities, enhancing the therapeutic potential of Btk inhibitors in chronic immune diseases (Crawford et al., 2020).
Mechanism of Action
Btk inhibitor 1 R enantiomer hydrochloride acts as a Btk kinase inhibitor . Bruton’s Tyrosine Kinase (BTK) is an essential component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . The most common mechanism of resistance to BTK inhibitors is a mutation of BTK at the binding site of the drug .
Safety and Hazards
BTK inhibitors are established standards-of-care in multiple B-cell malignancies including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia . The first-generation BTK inhibitor, Ibrutinib, demonstrated superiority over standard chemoimmunotherapy regimens in multiple randomized trials but is limited by cardiovascular side-effects such as atrial fibrillation and hypertension .
Future Directions
BTK inhibitors are established standards-of-care in multiple B-cell malignancies including chronic lymphocytic leukemia, mantle cell lymphoma, and Waldenstrom macroglobulinemia . The first-generation BTK inhibitor, Ibrutinib, demonstrated superiority over standard chemoimmunotherapy regimens in multiple randomized trials . In recent years, many BTK inhibitors have been patented and reported in the literature . In the future, reversible compounds are being developed and are currently under evaluation to overcome irreversible BTK inhibitor limitations .
properties
IUPAC Name |
3-(4-phenoxyphenyl)-1-[(3R)-piperidin-3-yl]pyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H/t16-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLAMSZMAHXMSQ-PKLMIRHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Btk inhibitor 1 (R enantiomer hydrochloride) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.